3-Bromo-4-iodoquinoline
Overview
Description
3-Bromo-4-iodoquinoline is a halogenated quinoline derivative with the molecular formula C9H5BrIN. This compound is characterized by the presence of bromine and iodine atoms at the 3rd and 4th positions of the quinoline ring, respectively. Quinolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method involves the direct halogenation of quinoline using bromine and iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.
Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative of quinoline is diazotized and then treated with iodine and bromine to introduce the halogen atoms.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles. Reagents like sodium azide (NaN3) and sodium iodide (NaI) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, room temperature.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: NaN3, NaI, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Quinone derivatives from oxidation.
Hydroquinoline derivatives from reduction.
Various substituted quinolines from nucleophilic substitution.
Scientific Research Applications
3-Bromo-4-iodoquinoline has found applications in various fields of scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of halogenated quinolines on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of antimalarial and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-4-iodoquinoline exerts its effects depends on its specific application. For example, in antimalarial research, the compound may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to the biological processes being studied.
Comparison with Similar Compounds
3-Bromo-4-iodoquinoline is unique due to its specific halogenation pattern, which influences its reactivity and biological activity. Similar compounds include:
4-Bromoquinoline: Lacks the iodine atom, resulting in different chemical properties and reactivity.
3-Bromo-4-chloroquinoline: Contains a chlorine atom instead of iodine, leading to variations in its biological activity.
2-Bromo-3-iodoquinoline: Different halogen positions result in distinct chemical behavior and applications.
These compounds share the quinoline core but differ in their halogenation patterns, which significantly affect their properties and uses.
Properties
IUPAC Name |
3-bromo-4-iodoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWUGKBTXFPEBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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